molecular formula C6H7ClN2OS B15058775 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Cat. No.: B15058775
M. Wt: 190.65 g/mol
InChI Key: ATLHBLAFOCLWSV-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a pyrimidine derivative featuring a chloro substituent at position 4, a methyl group at position 2, and a methylsulfinyl (-SOMe) moiety at position 4.

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

4-chloro-2-methyl-5-methylsulfinylpyrimidine

InChI

InChI=1S/C6H7ClN2OS/c1-4-8-3-5(11(2)10)6(7)9-4/h3H,1-2H3

InChI Key

ATLHBLAFOCLWSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)Cl)S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine typically involves the oxidation of 4-chloro-2-(methylthio)pyrimidine. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

Scientific Research Applications

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name CAS Number Sulfur Oxidation State Key Substituents Molecular Weight Reactivity Notes
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine - Sulfinyl (-SOMe) Cl (4), Me (2), SOMe (5) ~198 (estimated) Moderate electrophilicity at C5
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine 325780-94-7 Sulfonyl (-SO₂Me) Cl (4), Me (5), SO₂Me (2) 206.65 High stability, inert to oxidation
4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine 6096-45-3 Sulfanyl (-SMe) Cl (4), F (5), SMe (2) 179 Prone to oxidation, nucleophilic C2
4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine 55329-22-1 Sulfonyl (-SO₂Me) Cl (4), Me (6), SO₂Me (2) 206.65 Steric hindrance at C6

Biological Activity

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a pyrimidine ring substituted with a chlorine atom and a methylsulfinyl group. The synthesis typically involves the oxidation of 4-chloro-2-(methylthio)pyrimidine using oxidizing agents like hydrogen peroxide under controlled conditions. Alternative methods may include chlorination reactions with phosphorus oxychloride .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. By binding to the active sites of these enzymes, the compound can inhibit their activity, affecting various signaling pathways crucial for cell proliferation and survival.

Table 1: Inhibition Potency Against Kinases

Kinase TargetIC50 (nM)Reference
PfGSK3698
PfPK6ND
Other KinasesTBD

Antimicrobial and Anticancer Properties

In addition to its kinase inhibition capabilities, this compound has been investigated for antimicrobial properties. Its ability to inhibit specific enzymes or proteins suggests potential applications in treating infections as well as cancer .

Case Studies:

  • Anticancer Activity : A study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, showing promising results in vitro with an IC50 value in the low nanomolar range against multiple types of cancer cells .
  • Antimicrobial Effects : Another investigation highlighted its efficacy against certain bacterial strains, indicating its potential role as an antimicrobial agent.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within biological systems. These interactions may lead to enzyme inhibition or modulation of signaling pathways related to inflammation or cancer progression.

Future Directions

Ongoing research aims to elucidate the detailed interactions of this compound with its biological targets, which could further enhance its therapeutic applications. The development of derivatives with improved potency and selectivity is also a promising avenue for future studies.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine?

The synthesis typically involves sequential functionalization of the pyrimidine ring. Key steps include:

  • Introducing the methylthio group at position 5 via nucleophilic substitution (e.g., using NaSMe or thiourea derivatives).
  • Oxidizing the methylthio group to methylsulfinyl using agents like meta-chloroperbenzoic acid (mCPBA) or H₂O₂ under controlled conditions to avoid over-oxidation to sulfone.
  • Chlorination at position 4 using POCl₃ or PCl₅, and methylation at position 2 via alkylation (e.g., MeI in basic media). Reaction optimization (solvent polarity, temperature) is critical to ensure regioselectivity and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., methyl group at δ ~2.5 ppm, sulfinyl S=O deshields adjacent protons).
  • IR Spectroscopy : Detects sulfinyl S=O stretching (~1030–1070 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹).
  • HRMS : Confirms molecular ion ([M+H]⁺) and isotopic patterns for Cl.
  • X-ray crystallography : Resolves stereochemistry (if chiral) and bond angles using software like SHELX .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl during chlorination).
  • Segregate waste containing halogenated byproducts and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize low yields in the sulfinyl oxidation step?

Low yields may stem from:

  • Over-oxidation to sulfone : Use stoichiometric oxidant ratios (e.g., 1:1 mCPBA:substrate) and monitor via TLC/HPLC.
  • Incomplete conversion : Employ catalysts like tungstate ions with H₂O₂ or switch to milder conditions (e.g., -20°C in CH₂Cl₂).
  • Side reactions : Protect reactive sites (e.g., chloro group) with temporary blocking agents. Kinetic studies under varying pH/temperature can refine protocols .

Q. What methodological considerations apply to studying nucleophilic substitution at the chloro position?

The electron-withdrawing sulfinyl group activates the pyrimidine ring, enhancing reactivity. Key factors:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states.
  • Nucleophile strength : Aromatic amines or thiols require elevated temperatures (80–120°C).
  • Regioselectivity : Computational modeling (DFT) predicts charge distribution to guide substitution sites. Competing reactions (e.g., hydrolysis) are minimized by anhydrous conditions .

Q. How can contradictory biological activity data be resolved for sulfinyl pyrimidines?

Discrepancies often arise from:

  • Stereochemical variability : Chiral sulfinyl centers may exhibit enantiomer-specific activity. Use chiral HPLC or asymmetric synthesis to isolate isomers.
  • Purity issues : Recrystallization or preparative HPLC ensures >98% purity.
  • Assay variability : Standardize cell lines, incubation times, and controls (e.g., inactive analogs) across studies. Meta-analyses should account for methodological differences in dose-response curves .

Q. What strategies validate the stability of the sulfinyl group under physiological conditions?

  • pH-dependent stability tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Redox susceptibility : Assess resistance to glutathione or other biological reductants.
  • Thermogravimetric analysis (TGA) : Determines thermal stability for formulation studies.
  • Crystallographic data : Compare bond lengths/angles (S=O, C-S) before/after stress tests .

Data Contradiction Analysis

Q. Why do computational and experimental LogP values differ for this compound?

  • Solvation effects : Computational models may underestimate hydrogen bonding with the sulfinyl group.
  • Experimental variability : Shake-flask vs. HPLC-derived LogP values require calibration with reference standards.
  • Tautomerism : Pyrimidine ring tautomers (e.g., enol-keto forms) can alter hydrophobicity. Stabilize tautomers via pH control during measurements .

Q. How can conflicting cytotoxicity results in different cell lines be interpreted?

  • Receptor expression variability : Validate target receptor density (e.g., kinase isoforms) via Western blot.
  • Metabolic activation : Liver microsome assays identify prodrug activation pathways.
  • Membrane permeability : Compare cellular uptake using fluorescent analogs or Caco-2 monolayer assays .

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